1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the coupling of a fluoropyrimidine derivative with a naphthalenol derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. Additionally, protecting groups may be employed to ensure the selective reaction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s fluoropyrimidine moiety makes it a candidate for antiviral and anticancer drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can inhibit the activity of specific enzymes involved in DNA synthesis, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, modulating cellular responses and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrazolo[1,5-a]pyrimidine Derivatives:
Uniqueness
1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of a fluoropyrimidine moiety with a naphthalenol structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[(5-fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-13-4-5-14-11(7-13)3-2-6-16(14,21)10-20-15-18-8-12(17)9-19-15/h4-5,7-9,21H,2-3,6,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJYMEYKZIEEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=C(C=N3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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